4-(Benzylamino)-4-methyl-2-pentanol 4-(Benzylamino)-4-methyl-2-pentanol
Brand Name: Vulcanchem
CAS No.: 18774-36-2
VCID: VC16039867
InChI: InChI=1S/C13H21NO/c1-11(15)9-13(2,3)14-10-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3
SMILES:
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol

4-(Benzylamino)-4-methyl-2-pentanol

CAS No.: 18774-36-2

Cat. No.: VC16039867

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzylamino)-4-methyl-2-pentanol - 18774-36-2

Specification

CAS No. 18774-36-2
Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
IUPAC Name 4-(benzylamino)-4-methylpentan-2-ol
Standard InChI InChI=1S/C13H21NO/c1-11(15)9-13(2,3)14-10-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3
Standard InChI Key PBSANKVAPLDYBT-UHFFFAOYSA-N
Canonical SMILES CC(CC(C)(C)NCC1=CC=CC=C1)O

Introduction

Structural Identity and Molecular Characteristics

Molecular Formula and Connectivity

The compound’s molecular formula, C₁₃H₂₁NO, corresponds to a molecular weight of 207.31 g/mol . Its structure integrates a pentanol chain with a tertiary carbon bearing both a methyl and benzylamino group. The SMILES notation (CC(CC(C)(C)NCC1=CC=CC=C1)O) clarifies connectivity: a central hydroxyl-bearing carbon (C2) adjacent to a branched chain featuring a quaternary carbon (C4) linked to a benzylamine moiety .

Stereochemical Considerations

While stereochemical data for 4-(benzylamino)-4-methyl-2-pentanol are absent in available sources, the presence of chiral centers at C2 and C4 suggests potential enantiomeric forms. The InChIKey (PBSANKVAPLDYBT-UHFFFAOYSA-N) indicates a non-stereospecific representation, implying that reported data may pertain to a racemic mixture or undefined stereochemistry .

Synthesis and Manufacturing

Hypothetical Synthetic Routes

  • Reductive Amination: Reaction of 4-methyl-2-pentanone with benzylamine in the presence of a reducing agent (e.g., NaBH₄) to yield the secondary amine.

  • Nucleophilic Substitution: Displacement of a leaving group (e.g., bromide) at C4 of a 4-methyl-2-pentanol derivative by benzylamine.

Physicochemical Properties

Predicted Collision Cross-Sections

Ion mobility spectrometry data from PubChemLite reveal collision cross-section (CCS) values for various adducts (Table 1) . These values, critical for mass spectrometry identification, vary with adduct type, influencing analytical detection strategies.

Table 1: Predicted Collision Cross-Sections for 4-(Benzylamino)-4-methyl-2-pentanol Adducts

Adductm/zCCS (Ų)
[M+H]⁺208.16959150.5
[M+Na]⁺230.15153160.8
[M+NH₄]⁺225.19613158.4
[M-H]⁻206.15503152.2

Solubility and Stability

While experimental solubility data are unavailable, the compound’s structure suggests limited aqueous solubility due to the hydrophobic benzyl group. It is likely soluble in organic solvents like ethanol or ether, analogous to 4-methyl-2-pentanol . Stability under ambient conditions remains unstudied, though secondary alcohols and amines generally exhibit moderate oxidative and hydrolytic stability.

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